An In-Depth Technical Guide to trans-2-Methylazetidin-3-ol Hydrochloride
An In-Depth Technical Guide to trans-2-Methylazetidin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This document provides a comprehensive technical overview of trans-2-Methylazetidin-3-ol hydrochloride (CAS 1354384-23-8), a valuable heterocyclic building block in medicinal chemistry. This guide delves into its chemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles.
Introduction to Azetidines in Medicinal Chemistry
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1][2][3] Their unique structural and chemical characteristics, including high ring strain and a rigid, sp³-rich framework, offer several advantages in the design of bioactive molecules.[1][3] These features can lead to improved pharmacokinetic properties, such as enhanced metabolic stability, better solubility, and increased receptor affinity.[1] Consequently, the azetidine motif is present in several FDA-approved drugs, including baricitinib, cobimetinib, and azelnidipine.[1]
The subject of this guide, trans-2-Methylazetidin-3-ol hydrochloride, is a specific substituted azetidine. The "trans" configuration indicates that the methyl group at position 2 and the hydroxyl group at position 3 are on opposite sides of the azetidine ring. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility, making it more amenable for use in various experimental settings.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1354384-23-8 | [4] |
| Molecular Formula | C₄H₁₀ClNO | Calculated |
| Molecular Weight | 123.58 g/mol | [5] |
| Appearance | Solid (Predicted) | [5] |
| Stereochemistry | trans | [4][6][7][8] |
| Purity | Typically ≥98% | [5][9] |
| Storage Conditions | Store in a freezer (-20°C) under an inert atmosphere. | [5] |
Note: The molecular formula and weight provided are for the hydrochloride salt of a single enantiomer or a racemic mixture of the trans-isomer. PubChem lists a dihydrochloride of a dimer with the formula C₈H₂₀Cl₂N₂O₂.[6]
Synthesis Strategies for Substituted Azetidin-3-ols
A prevalent and well-documented approach for synthesizing N-substituted azetidin-3-ols involves the reaction of epichlorohydrin with a primary amine.[10] For instance, the synthesis of 1-benzylazetidin-3-ol, a common precursor for azetidin-3-ol hydrochloride, utilizes benzylamine and epichlorohydrin.[10]
Conceptual Synthesis Workflow
The synthesis of trans-2-Methylazetidin-3-ol would likely follow a multi-step sequence, as outlined in the conceptual workflow below. The critical step is the stereoselective formation of the trans product.
Caption: Conceptual workflow for the synthesis of trans-2-Methylazetidin-3-ol hydrochloride.
Detailed Experimental Considerations
-
Starting Material Selection : The choice of starting material is crucial for establishing the desired stereochemistry. A chiral precursor would be necessary to obtain an enantiomerically pure final product.
-
Protecting Groups : The amine functionality often requires protection during the initial steps to prevent side reactions. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl). The choice of protecting group will dictate the deprotection conditions later in the synthesis.
-
Cyclization : The intramolecular cyclization to form the azetidine ring is a critical step. The reaction conditions, including the choice of base and solvent, can significantly influence the yield and stereochemical outcome. The formation of the thermodynamically more stable trans isomer is often favored.
-
Purification : Due to the polar nature of azetidinols, purification is typically achieved through column chromatography on silica gel or by crystallization of the hydrochloride salt.
-
Salt Formation : The final step involves treating the free base with a solution of hydrochloric acid (e.g., HCl in diethyl ether or dioxane) to precipitate the hydrochloride salt, which is often a stable, crystalline solid.
Spectroscopic Characterization
While specific NMR or mass spectrometry data for trans-2-Methylazetidin-3-ol hydrochloride is not publicly available, researchers can anticipate characteristic signals based on the structure of related azetidine derivatives.[11]
-
¹H NMR : Protons on the azetidine ring would appear in the aliphatic region of the spectrum. The proton attached to the carbon bearing the hydroxyl group (C3) would likely be a multiplet. The proton on the carbon with the methyl group (C2) would also be a multiplet, and the methyl group itself would appear as a doublet. The protons on the nitrogen-adjacent methylene group (C4) would likely show complex splitting patterns due to their diastereotopic nature.
-
¹³C NMR : Four distinct signals for the carbon atoms of the azetidine ring and the methyl group would be expected.
-
Mass Spectrometry : The mass spectrum would show a parent ion corresponding to the free base (C₄H₉NO, molecular weight 87.12 g/mol ).[7]
Applications in Drug Discovery and Development
Substituted azetidines, such as trans-2-Methylazetidin-3-ol hydrochloride, are valuable building blocks in medicinal chemistry for several reasons:
-
Scaffold Hopping and Isosteric Replacement : Azetidines can serve as bioisosteres for other cyclic and acyclic moieties in drug candidates to improve properties like metabolic stability or to explore new intellectual property space.
-
Introduction of 3D-Character : The rigid, three-dimensional structure of the azetidine ring can be used to orient substituents in specific vectors, which can be crucial for optimizing interactions with biological targets.[2]
-
Modulation of Physicochemical Properties : The introduction of an azetidine ring can influence a molecule's lipophilicity (LogP), polar surface area (PSA), and basicity (pKa), all of which are important for drug-like properties.
The hydroxyl group of trans-2-Methylazetidin-3-ol provides a convenient handle for further functionalization, allowing it to be incorporated into larger molecules through ether or ester linkages. The secondary amine of the azetidine ring can be derivatized through reactions such as acylation, alkylation, or reductive amination.
The diagram below illustrates the potential derivatization pathways for this versatile building block.
Caption: Potential derivatization pathways for trans-2-Methylazetidin-3-ol.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling trans-2-Methylazetidin-3-ol hydrochloride. Based on information for structurally similar compounds, it may be irritating to the eyes, respiratory system, and skin.[5] It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
trans-2-Methylazetidin-3-ol hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and functional handles for derivatization make it an attractive scaffold for the synthesis of novel compounds with potentially improved pharmacological properties. While detailed synthetic procedures and characterization data are not widely published, its preparation can be approached through established methodologies for azetidine synthesis. As the demand for novel chemical entities with enhanced drug-like properties continues to grow, the utility of specialized building blocks like trans-2-Methylazetidin-3-ol hydrochloride is expected to increase.
References
-
PubChem. (n.d.). trans-2-Methylazetidin-3-OL hcl. Retrieved from [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2015). A REVIEW ON 2-AZETEDINONES. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4,8-Epoxyterpinolene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Octene, (E)- (CAS 14850-23-8). Retrieved from [Link]
-
The Good Scents Company. (n.d.). isobutyl mercaptan 2-methyl-1-propanethiol. Retrieved from [Link]
-
PubChem. (n.d.). (2R,3S)-2-methylazetidin-3-ol. Retrieved from [Link]
-
Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from [Link]
-
ACS Publications. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. Retrieved from [Link]
-
PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
- Google Patents. (n.d.). Process for synthesis of azetidine and novel intermediates therefor.
-
Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
MDPI. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
ACS Publications. (2020). Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist. Retrieved from [Link]
-
MolForge. (n.d.). 3-(4-Bromophenyl)-3-chloro-2-propenal - Molecular Properties. Retrieved from [Link]
-
ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 1354384-23-8|trans-2-methylazetidin-3-ol hydrochloride|BLD Pharm [bldpharm.com]
- 5. (2R,3R)-2-Methylazetidin-3-ol hydrochloride | 2231664-90-5 [sigmaaldrich.com]
- 6. trans-2-Methylazetidin-3-OL hcl | C8H20Cl2N2O2 | CID 176471553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2R,3S)-2-methylazetidin-3-ol | C4H9NO | CID 15670684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1354481-44-9|trans-2-Methylazetidin-3-ol|BLD Pharm [bldpharm.com]
- 9. chemscene.com [chemscene.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
